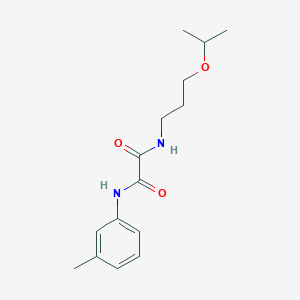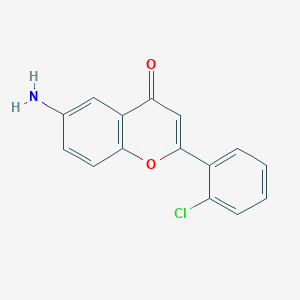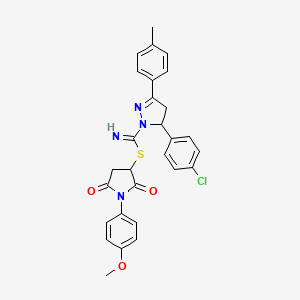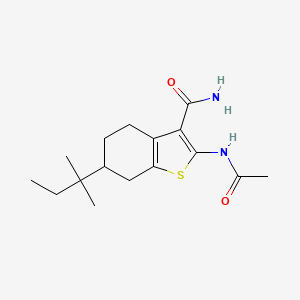![molecular formula C17H17F3N2O3S B4941873 N~2~-[(4-methylphenyl)sulfonyl]-N~1~-[3-(trifluoromethyl)phenyl]alaninamide](/img/structure/B4941873.png)
N~2~-[(4-methylphenyl)sulfonyl]-N~1~-[3-(trifluoromethyl)phenyl]alaninamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N~2~-[(4-methylphenyl)sulfonyl]-N~1~-[3-(trifluoromethyl)phenyl]alaninamide, commonly known as MTAA, is a synthetic compound that has been extensively researched for its potential use in scientific research. MTAA is a protease inhibitor that has been shown to be effective in inhibiting the activity of various enzymes, including trypsin, chymotrypsin, and elastase.
作用机制
MTAA works by binding to the active site of proteases, preventing them from cleaving their substrate. The sulfonyl group of MTAA forms a covalent bond with the active site serine residue of the protease, irreversibly inhibiting its activity. This mechanism of action makes MTAA a potent and selective inhibitor of proteases.
Biochemical and Physiological Effects
MTAA has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that MTAA is effective in inhibiting the activity of various proteases, including trypsin, chymotrypsin, and elastase. In vivo studies have shown that MTAA can reduce inflammation and tissue damage in animal models of disease, suggesting that it may have therapeutic potential.
实验室实验的优点和局限性
MTAA has several advantages for use in lab experiments. It is a potent and selective inhibitor of proteases, making it a valuable tool for studying their function. It is also stable and easy to use, making it a convenient reagent for researchers. However, MTAA also has some limitations. It is an irreversible inhibitor, which means that it cannot be removed from the protease once it has bound to it. This can make it difficult to study the kinetics of protease inhibition. Additionally, MTAA may have off-target effects on other enzymes, which can complicate data interpretation.
未来方向
There are several future directions for research on MTAA. One area of interest is the development of more selective protease inhibitors based on the structure of MTAA. Another area of interest is the study of the physiological effects of MTAA in animal models of disease. Finally, the use of MTAA in drug discovery and development is an exciting area of research that has the potential to yield new therapeutic agents for a variety of diseases.
合成方法
MTAA can be synthesized using a multi-step process that involves the reaction of various chemicals. The first step involves the reaction of 4-methylbenzenesulfonyl chloride with N-tert-butoxycarbonyl-L-phenylalanine methyl ester. This reaction produces N-tert-butoxycarbonyl-L-phenylalanine (Boc-L-Phe) 4-methylbenzenesulfonate. The Boc-L-Phe 4-methylbenzenesulfonate is then reacted with 3-(trifluoromethyl)aniline to produce N~2~-[(4-methylphenyl)sulfonyl]-N~1~-[3-(trifluoromethyl)phenyl]alaninamide.
科学研究应用
MTAA has been extensively researched for its potential use in scientific research. One of the main applications of MTAA is in the study of proteases and their role in various biological processes. Proteases are enzymes that play a crucial role in many biological processes, including digestion, blood clotting, and immune response. MTAA has been shown to be effective in inhibiting the activity of various proteases, making it a valuable tool for studying their function.
属性
IUPAC Name |
2-[(4-methylphenyl)sulfonylamino]-N-[3-(trifluoromethyl)phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F3N2O3S/c1-11-6-8-15(9-7-11)26(24,25)22-12(2)16(23)21-14-5-3-4-13(10-14)17(18,19)20/h3-10,12,22H,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQLTXCQTIMSIBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(C)C(=O)NC2=CC=CC(=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F3N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~2~-[(4-methylphenyl)sulfonyl]-N~1~-[3-(trifluoromethyl)phenyl]alaninamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![9-benzyl-2-(4-biphenylyl)-9H-imidazo[1,2-a]benzimidazole hydrochloride](/img/structure/B4941791.png)


![3-(2-isoxazolidinyl)-N-[(2-phenoxy-3-pyridinyl)methyl]propanamide](/img/structure/B4941802.png)
![N-(4-ethoxyphenyl)-6-ethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B4941809.png)
![N-(4-fluorobenzyl)-3-[1-(5-isoquinolinylmethyl)-4-piperidinyl]propanamide](/img/structure/B4941821.png)

![4-[4-(4-nitrophenyl)-1-piperazinyl]-4-oxobutanoic acid](/img/structure/B4941832.png)
![5-{2-[2-(2-methoxyphenoxy)ethoxy]-5-nitrobenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4941844.png)
![3-{[(4-hydroxyphenyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4941846.png)
![3-[4-(4-tert-butylbenzoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B4941848.png)


![4-{[(4-ethoxyphenyl)amino]sulfonyl}-2-thiophenecarboxylic acid](/img/structure/B4941870.png)